1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazoline-2,4-dione moiety, an oxadiazole ring, and a bromophenyl group. These functional groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The electronic properties of the molecule could be influenced by the bromine atom, which is highly electronegative and could participate in halogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction . Additionally, the carbonyl groups in the quinazoline-2,4-dione moiety could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of the bromine atom and the carbonyl groups could increase the compound’s polarity, potentially affecting its solubility and reactivity .Scientific Research Applications
Crystallographic Studies
The compound has been involved in crystallographic studies to understand its structure and bonding properties. For example, Candan et al. (2001) examined a similar hydroquinazoline-2,5-dione derivative, providing insights into its crystal structure and bond lengths, which can be crucial for understanding the reactivity and interactions of similar compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Synthesis and Catalysis
The compound is also used in the synthesis of various chemicals. Kefayati et al. (2012) explored its use in a catalytic system for the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, showing its potential as a versatile reagent in organic synthesis (Kefayati, Asghari, & Khanjanian, 2012).
Biological Evaluation
In the field of biochemistry, derivatives of this compound have been synthesized and evaluated for biological activities. Sirgamalla and Boda (2019) synthesized similar derivatives and assessed their antibacterial and antifungal properties, indicating potential applications in pharmaceuticals (Sirgamalla & Boda, 2019).
Chemosensor Development
Research has also been conducted to use derivatives of this compound in the development of chemosensors. Zhang et al. (2020) developed naphthalimide derivatives for fluoride ion detection, showcasing its potential in environmental monitoring and analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).
Spectroscopic Analysis
Another application lies in its use for spectroscopic studies. Sebastian et al. (2015) conducted vibrational spectroscopic studies on a quinazoline derivative, which is vital for understanding the electronic properties and molecular interactions of these compounds (Sebastian et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c1-12(2)25-19(26)15-5-3-4-6-16(15)24(20(25)27)11-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIGXWKIFFAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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